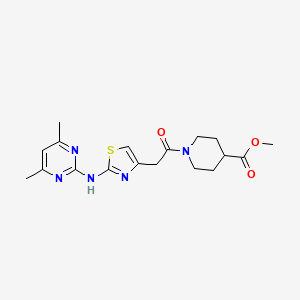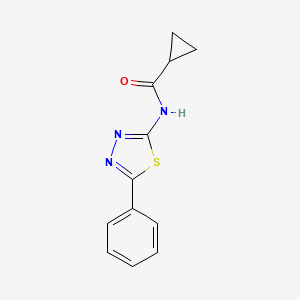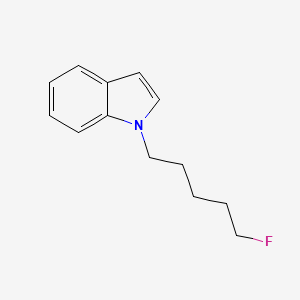
1-(5-fluoropentyl)-1H-indole
Übersicht
Beschreibung
5-Fluoropentylindol ist eine synthetische Verbindung, die zur Klasse der Aminoalkylindol-Analoga gehört. Sie ist durch das Vorhandensein eines Fluoratoms gekennzeichnet, das an die Pentylkette der Indolstruktur gebunden ist. Diese Verbindung ist bekannt für ihre hohe Affinität sowohl zu zentralen als auch zu peripheren Cannabinoid-Rezeptoren, was sie zu einem wichtigen Forschungsobjekt im Bereich der synthetischen Cannabinoide macht .
Wirkmechanismus
Target of Action
The primary target of 1-(5-fluoropentyl)-1H-indole is the cannabinoid receptor, specifically the CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .
Mode of Action
This compound acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CB1 receptor and activates it, leading to a series of events inside the cell .
Biochemical Pathways
Upon activation of the CB1 receptor by this compound, various biochemical pathways within the cell are affected . These pathways can lead to changes in the release of neurotransmitters, the molecules that transmit signals across a chemical synapse from one neuron to another . The exact downstream effects can vary depending on the specific cell and tissue type where the CB1 receptor is activated.
Pharmacokinetics
It is known that synthetic cannabinoids like this compound are typically lipophilic, which means they can easily cross cell membranes and have a high potential for bioaccumulation . This can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The activation of the CB1 receptor by this compound can lead to various molecular and cellular effects. These effects can include changes in cell signaling, alterations in the release of neurotransmitters, and potential changes in neuronal excitability . The exact effects can vary depending on the specific cell and tissue type where the CB1 receptor is activated.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can potentially affect the metabolism and action of this compound . Additionally, factors such as pH and temperature can potentially impact the stability of the compound .
Biochemische Analyse
Biochemical Properties
1-(5-fluoropentyl)-1H-indole acts as a potent but nonselective full agonist for the cannabinoid receptor . It interacts with both CB1 and CB2 receptors, inhibiting adenylate cyclase activity in a dose-dependent, stereoselective, and pertussis toxin-sensitive manner . The compound is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the cannabinoid receptors. It has been shown to produce bradycardia and hypothermia in rats, suggesting potent cannabinoid-like activity
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the cannabinoid receptors, leading to inhibition of adenylate cyclase activity . This results in a decrease in the concentration of cyclic AMP, a second messenger involved in many biological processes. The compound is metabolized by multiple CYP enzymes, with CYP3A4 playing a prominent role .
Temporal Effects in Laboratory Settings
It has been suggested that the compound is rapidly metabolized in vitro, but its elimination in vivo is delayed, possibly due to sequestration into adipose tissue .
Dosage Effects in Animal Models
It has been shown to produce bradycardia and hypothermia in rats at doses of 0.3–3 mg/kg .
Metabolic Pathways
This compound is metabolized by multiple CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . The major metabolic pathways involve hydroxylation of the compound, followed by further oxidation to form a ketone .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 5-Fluoropentylindol erfolgt typischerweise durch die Reaktion von Indol mit 5-Fluorpentylbromid unter basischen Bedingungen. Die Reaktion wird in einem Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) mit einer Base wie Kaliumcarbonat (K2CO3) durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern. Das Reaktionsgemisch wird dann erhitzt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsmethoden: Die industrielle Produktion von 5-Fluoropentylindol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Verfahren wie Säulenchromatographie oder Umkristallisation gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Fluoropentylindol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Indolderivate führen.
Substitution: Das Fluoratom in der Pentylkette kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu).
Hauptprodukte:
Oxidation: Hydroxylierte 5-Fluoropentylindolderivate.
Reduktion: Reduzierte Indolderivate.
Substitution: Verschiedene substituierte Indolderivate, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
5-Fluoropentylindol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
5-Fluoropentylindol entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Cannabinoid-Rezeptoren (CB1 und CB2). Die Verbindung bindet an diese Rezeptoren und ahmt die Wirkungen natürlicher Cannabinoide nach. Diese Bindung führt zur Aktivierung intrazellulärer Signalwege, was zu verschiedenen physiologischen und pharmakologischen Wirkungen führt. Die genauen molekularen Ziele und Wege, die beteiligt sind, sind noch Gegenstand der Forschung, aber es ist bekannt, dass das Fluoratom in der Pentylkette die Affinität der Verbindung zu Cannabinoid-Rezeptoren erhöht .
Ähnliche Verbindungen:
5-Fluor-1-pentyl-3-(1-Naphthoyl)indol (5F-PB-22): Ähnliche Struktur mit einer Naphthoylgruppe an der Indolposition.
5-Fluor-1-pentyl-3-(4-methyl-1-Naphthoyl)indol (5F-MN-24): Enthält eine Methylgruppe an der Naphthoyl-Einheit.
5-Fluor-1-pentyl-3-(2,2,3,3-Tetramethylcyclopropyl)indol (5F-UR-144): Besitzt eine Tetramethylcyclopropylgruppe.
Einzigartigkeit: 5-Fluoropentylindol ist einzigartig aufgrund seiner einfachen Struktur und des Vorhandenseins eines Fluoratoms in der Pentylkette, das seine Bindungsaffinität zu Cannabinoid-Rezeptoren erhöht. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Struktur-Aktivitäts-Beziehungen synthetischer Cannabinoide .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-1-pentyl-3-(1-naphthoyl)indole (5F-PB-22): Similar structure with a naphthoyl group at the indole position.
5-Fluoro-1-pentyl-3-(4-methyl-1-naphthoyl)indole (5F-MN-24): Contains a methyl group on the naphthoyl moiety.
5-Fluoro-1-pentyl-3-(2,2,3,3-tetramethylcyclopropyl)indole (5F-UR-144): Features a tetramethylcyclopropyl group.
Uniqueness: 5-Fluoropentylindole is unique due to its simple structure and the presence of a fluorine atom in the pentyl chain, which enhances its binding affinity for cannabinoid receptors. This makes it a valuable compound for studying the structure-activity relationships of synthetic cannabinoids .
Eigenschaften
IUPAC Name |
1-(5-fluoropentyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVPRNYXWCQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017334 | |
| Record name | 1-(5-fluoropentyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859218-30-6 | |
| Record name | 1-(5-fluoropentyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


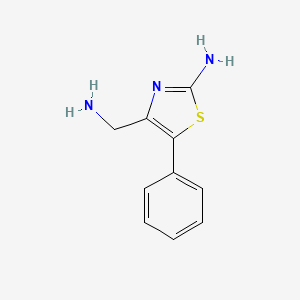
![3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
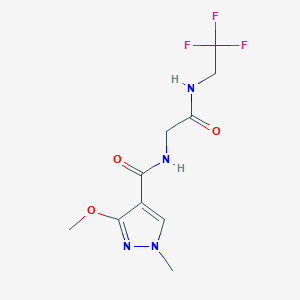
![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)
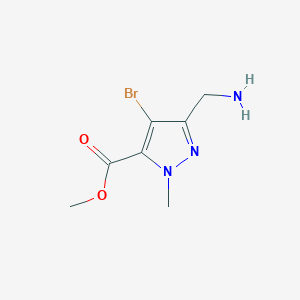
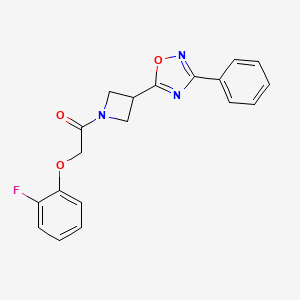
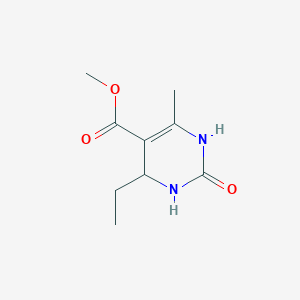
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)
![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)
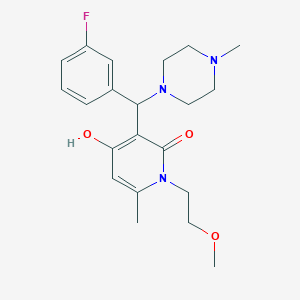
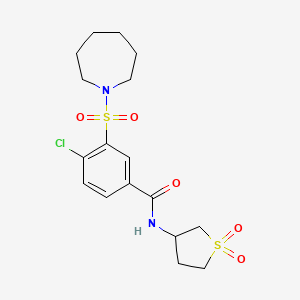
![6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)
